2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides. This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group, a fluorophenyl group, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the ethyl, fluorophenyl, and methoxyphenyl substituents. The key steps may include:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The ethyl group can be introduced via alkylation reactions, while the fluorophenyl and methoxyphenyl groups can be added through nucleophilic aromatic substitution or coupling reactions.
Final Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.
Pathway Modulation: The compound may influence various cellular pathways, such as apoptosis, cell proliferation, and immune response, through its interactions with key proteins and signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide
- 2-[4-ethyl-2-(3-chlorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide
- 2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for receptor binding, while the methoxyphenyl group may contribute to its stability and solubility.
Properties
Molecular Formula |
C21H20FN3O3 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H20FN3O3/c1-3-16-12-20(27)25(21(24-16)14-6-4-7-15(22)10-14)13-19(26)23-17-8-5-9-18(11-17)28-2/h4-12H,3,13H2,1-2H3,(H,23,26) |
InChI Key |
PIXLXEHEHATLCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC(=CC=C2)F)CC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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